Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE
- ETHYL 2-BENZAMIDO-5-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]PENTANOATE
Uniqueness
ETHYL 2-[4-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific thiazole ring structure combined with benzamido and butanamido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-ethylbutanoylamino)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25N3O4S/c1-5-13(6-2)17(24)22-15-10-8-14(9-11-15)18(25)23-20-21-12(4)16(28-20)19(26)27-7-3/h8-11,13H,5-7H2,1-4H3,(H,22,24)(H,21,23,25) |
InChI Key |
XCTBKYDXAFDABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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